LY-278,584 Potent 5-HT3 antagoni

Description

LY-278,584 is a potent and selective 5-HT3 receptor antagonist with demonstrated efficacy in reducing alcohol consumption in preclinical models. Studies indicate that its effects are mediated through the 5-HT3A receptor subunit, as evidenced by its inability to reduce ethanol intake in 5-HT3A-null mice . In wild-type mice, LY-278,584 dose-dependently decreases both sweetened and unsweetened ethanol intake (e.g., 10 mg/kg dose reduces intake by ~40–50%) and suppresses ethanol preference . Its pharmacological profile includes high affinity for human 5-HT3A homomers (low nanomolar range) and retained efficacy in 5-HT3A/5-HT3B heteromers, distinguishing it from other antagonists like Y-25130, which show reduced affinity in heteromeric configurations .

Properties

Molecular Formula |

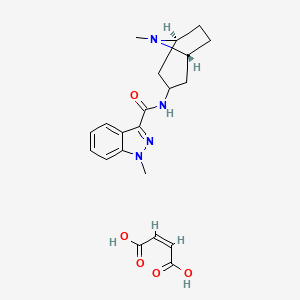

C21H26N4O5 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]indazole-3-carboxamide |

InChI |

InChI=1S/C17H22N4O.C4H4O4/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16;5-3(6)1-2-4(7)8/h3-6,11-13H,7-10H2,1-2H3,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11?,12-,13+; |

InChI Key |

ZOJYCXMLLOMXGF-MHKBTXPMSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Solvent Selection and Stock Solution Preparation

LY-278,584 exhibits limited aqueous solubility, thus requiring appropriate solvents for stock solution preparation. The most commonly used solvent is dimethyl sulfoxide (DMSO), which allows preparation of concentrated stock solutions typically in the range of 5 mM to 20 mM, depending on experimental requirements.

- Accurately weigh the required amount of LY-278,584.

- Dissolve the compound in an appropriate volume of DMSO to achieve the desired stock concentration.

- Vortex or sonicate to aid dissolution.

- Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

- Store aliquots at -20°C or -80°C to maintain stability.

- If the solubility limit in DMSO is exceeded, alternative solvents or co-solvent systems may be considered.

- For in vivo formulations, further dilution and solvent mixing are necessary to ensure biocompatibility.

In Vivo Formulation Preparation

For in vivo administration, LY-278,584 stock solutions in DMSO are further formulated with biocompatible solvents such as polyethylene glycol 300 (PEG300), Tween 80, and distilled water to achieve a clear and stable solution suitable for animal studies.

| Step | Solvent Addition | Notes |

|---|---|---|

| 1 | Add DMSO stock solution | Ensure stock is fully dissolved and clear |

| 2 | Add PEG300 | Mix thoroughly and confirm clarity |

| 3 | Add Tween 80 | Mix and ensure no precipitation |

| 4 | Add distilled water (ddH2O) | Final mixing to achieve desired volume and clarity |

- Solvents must be added sequentially with mixing and clarification at each step.

- Techniques such as vortexing, ultrasound bath, or gentle warming may be used to aid dissolution.

- The final solution must be clear before administration.

Data Table: Preparation Parameters for LY-278,584 Stock Solutions

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Stock solution concentration | 5 mM to 20 mM | Depends on experimental design |

| Solvent | DMSO | Primary solvent for stock preparation |

| Storage temperature | -20°C to -80°C | To maintain compound stability |

| Aliquot volume | 10–100 μL | To minimize freeze-thaw cycles |

| Additional solvents | PEG300, Tween 80, ddH2O | For in vivo formulation |

| Solubility considerations | Limited aqueous solubility | Use co-solvents for in vivo use |

Research Findings and Practical Considerations

- LY-278,584’s solubility profile necessitates the use of organic solvents like DMSO for stock solutions, with subsequent dilution into aqueous-compatible vehicles for biological assays.

- The order of solvent addition and thorough mixing are critical to avoid precipitation and ensure homogeneity.

- Stability is enhanced by aliquoting and freezing, avoiding repeated freeze-thaw cycles that can degrade the compound.

- Analytical techniques such as NMR and MS are essential for confirming the identity and purity after synthesis or formulation.

Chemical Reactions Analysis

Types of Reactions

LY-278,584 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

Antiemetic Properties

One of the primary applications of LY-278,584 is in the treatment of chemotherapy-induced nausea and vomiting. Studies have shown that this compound effectively reduces emetic responses in animal models. For instance, it has been demonstrated that LY-278,584 significantly decreases vomiting episodes induced by cisplatin administration in ferrets, highlighting its potential as an antiemetic agent .

Anxiety and Depression Models

Research involving animal models has indicated that LY-278,584 may play a role in modulating anxiety-like behaviors. In experiments with fawn-hooded rats—an alcohol-preferring strain—LY-278,584 administration resulted in reduced anxiety levels as measured by increased exploration in open-arm tests . This suggests its potential utility in developing treatments for anxiety disorders.

Case Studies and Clinical Trials

Several clinical studies have been conducted to evaluate the efficacy of LY-278,584 in various contexts:

- Chemotherapy-Induced Nausea : Clinical trials have assessed the effectiveness of LY-278,584 as an adjunct therapy to standard antiemetic regimens for patients undergoing chemotherapy. Results indicate a significant reduction in nausea scores when combined with other agents .

- Alcohol Use Disorders : A study focusing on the impact of LY-278,584 on alcohol consumption revealed that it could reduce ethanol intake in rodent models. This effect is believed to be mediated through its action on 5-HT3 receptors, which are implicated in reward pathways associated with alcohol consumption .

Data Tables

The following table summarizes key findings from studies involving LY-278,584:

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Chemotherapy-Induced Nausea | Ferret | Significant reduction in vomiting episodes |

| Anxiety-Like Behavior | Fawn-Hooded Rats | Increased exploration time in open-arm tests |

| Alcohol Consumption | Rodent Models | Reduced ethanol intake |

Mechanism of Action

LY-278,584 exerts its effects by selectively binding to and blocking 5-HT3 receptors. These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. By antagonizing these receptors, LY-278,584 inhibits the action of serotonin, thereby modulating neurotransmission and other physiological processes. The molecular targets include the 5-HT3 receptor subunits, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

Comparison with Similar 5-HT3 Antagonists

Receptor Selectivity and Binding Affinity

Key Findings :

- LY-278,584 and tropisetron maintain consistent affinity across 5-HT3A homomers and heteromers, unlike Y-25130, which shows enhanced binding in heteromers .

- Ondansetron and zatosetron exhibit higher selectivity for 5-HT3 receptors compared to tropisetron, which has off-target activity at 5-HT4 receptors .

Functional and Behavioral Effects

Alcohol Consumption and Stress Response

- Also attenuates stress-induced reinstatement of alcohol self-administration .

- Ondansetron : Clinically effective in reducing alcohol cravings in specific populations (e.g., early-onset alcoholism) via 5-HT3A modulation .

- Tropisetron: Similar to LY-278,584 in reducing ethanol intake but with additional 5-HT4 receptor interactions affecting gastrointestinal motility .

Antiemetic Efficacy

- LY-278,584 : Inhibits cisplatin-induced emesis in dogs at 0.03–1 mg/kg (oral/i.v.) without gastroprokinetic effects .

- Ondansetron : Gold standard for chemotherapy-induced nausea/vomiting (CINV); acts via central 5-HT3 receptors in the area postrema .

- Palonosetron: Unique allosteric binding to 5-HT3 receptors, resulting in prolonged inhibition (>48 hrs) and superior efficacy in delayed CINV .

Side Effects and Pharmacokinetics

- LY-278,584: No reported effects on gastric emptying or hemodynamics in rats, unlike zacopride, which increases gastric motility at ≥0.1 mg/kg .

- Tropisetron : Causes mild QT prolongation in humans, limiting its use in cardiac patients .

- GR113808 (5-HT4 antagonist): Used in combination studies to dissect 5-HT3/5-HT4 roles in gut motility, highlighting LY-278,584’s specificity .

Q & A

Q. What experimental models are commonly used to assess LY-278,584's antagonistic effects on 5-HT3 receptors?

LY-278,584 is tested in in vivo behavioral models such as the formalin test (for nociception modulation) and alcohol self-administration paradigms . For example:

- In the formalin test, intrathecal LY-278,584 (100–200 µg) reversed 5-HT-induced antinociception during both acute (Phase 1) and tonic (Phase 2) pain phases in rats .

- In alcohol-related studies, systemic LY-278,584 reduced stress-induced reinstatement of alcohol self-administration in rodents . Methodological Note: Dose optimization (e.g., 100–200 µM in nicotine-behavioral studies) and co-administration with agonists/antagonists (e.g., 5-HT) are critical for isolating receptor-specific effects .

Q. How does LY-278,584 distinguish 5-HT3 receptor specificity from other 5-HT receptor subtypes?

LY-278,584 selectively antagonizes 5-HT3 receptors without significant cross-reactivity with 5-HT1A, 5-HT1B, or 5-HT2C subtypes. Key evidence includes:

- In rat spinal cord studies, LY-278,584 reversed 5-HT-mediated antinociception, while 5-HT1A or 5-HT1D antagonists showed no effect .

- In airway smooth muscle cells, LY-278,584 did not alter 5-HT-evoked Ca²⁺ transients, confirming its lack of activity on non-5-HT3 pathways . Methodological Note: Use subtype-specific agonists/antagonists (e.g., GR 55562 for 5-HT1B, ketanserin for 5-HT2) as controls to validate specificity .

Advanced Research Questions

Q. How do contradictory findings on LY-278,584's behavioral effects inform experimental design?

Discrepancies exist in LY-278,584’s modulation of reward-related behaviors:

- In nicotine studies, 200 µM LY-278,584 suppressed active lever responses in Wistar rats, suggesting inhibition of nicotine reinforcement .

- Conversely, in alcohol models, LY-278,584 reduced stress-induced alcohol seeking but had no effect on baseline consumption in 5-HT3A-R knockout mice . Methodological Recommendations:

- Control for genetic background (e.g., knockout vs. wild-type strains) .

- Replicate findings across multiple behavioral paradigms (e.g., conditioned place preference vs. self-administration) .

Q. What strategies resolve variability in LY-278,584's dose-dependent effects across studies?

Dose-response variability is observed in nociception and addiction models:

- Nociception : 100 µg LY-278,584 partially reversed antinociception, while 200 µg produced full reversal in the formalin test .

- Nicotine Reinforcement : 100 µM LY-278,584 had minimal impact, but 200 µM significantly reduced lever-pressing behavior . Methodological Framework:

- Conduct pilot studies to establish dose thresholds for target tissues (e.g., CNS vs. peripheral systems).

- Use pharmacokinetic profiling to account for blood-brain barrier penetration and metabolite activity .

Q. How can LY-278,584's translational potential be evaluated in stress-alcohol comorbidity models?

Preclinical data suggest LY-278,584 modulates stress-alcohol interactions via 5-HT3 receptors:

- In transgenic mice with forebrain 5-HT3-R overexpression, chronic stress mimicked LY-278,584’s ethanol-related phenotypes (e.g., reduced voluntary consumption) .

- Human HTR3A gene variants (e.g., C178T) linked to anxiety and alcoholism may predict LY-278,584’s clinical efficacy . Methodological Recommendations:

- Integrate genetic screening (e.g., HTR3A SNPs) in preclinical trials.

- Use cross-species behavioral assays (e.g., forced swim test in mice vs. human stress reactivity tasks) .

Key Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.